molecular formula C6H5ClF3IN2O2S B2940828 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride CAS No. 1946812-51-6

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride

Cat. No. B2940828
CAS RN: 1946812-51-6
M. Wt: 388.53
InChI Key: QRMCYMPAZWRSQT-UHFFFAOYSA-N
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Description

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride, also known as TFPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFPIC is a sulfonyl chloride derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory and anti-tumor properties. In

Mechanism of Action

The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed that 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has also been shown to induce the activation of caspases, which are involved in the process of apoptosis.
Biochemical and Physiological Effects:
5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the activity of enzymes involved in the degradation of extracellular matrix. 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes, making it useful for studying their biological functions. 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is also stable and easy to handle, making it a convenient reagent for use in various assays. However, 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride in medicinal chemistry. One potential application is in the development of anti-inflammatory drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride may also be useful in the development of anti-tumor drugs for the treatment of various types of cancer. In addition, 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride may be used as a tool for the study of enzyme function and protein labeling in biological systems.
Conclusion:
In conclusion, 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound that has shown significant potential for use in medicinal chemistry. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride and its potential applications in the field of medicinal chemistry.

Synthesis Methods

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride can be synthesized through a multistep process involving the reaction of 3,3,3-trifluoropropylhydrazine with 5-iodopyrazole-4-carboxylic acid, followed by the conversion of the resulting intermediate to 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride using sulfonyl chloride. The synthesis process has been optimized to achieve high yields of 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride with high purity.

Scientific Research Applications

5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has been investigated for its potential use as a fluorescent labeling agent for proteins.

properties

IUPAC Name

5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-12-13(5(4)11)2-1-6(8,9)10/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCYMPAZWRSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)Cl)I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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